molecular formula C16H12ClN3O2S B2510686 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide CAS No. 392241-72-4

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No. B2510686
CAS RN: 392241-72-4
M. Wt: 345.8
InChI Key: PZXDOKTWAIXURB-UHFFFAOYSA-N
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Description

The compound "N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide" is a synthetic molecule that appears to be related to various benzamide derivatives with potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl, methoxybenzamide, and heterocyclic components have been synthesized and studied for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For instance, N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide was used as a starting material to prepare substituted pyrazole derivatives, which were further modified to yield compounds with anti-inflammatory activities . Another study used 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide as a starting compound to synthesize a series of heterocyclic compounds with lipase and α-glucosidase inhibition . These synthetic routes typically involve condensation, cyclization, and substitution reactions, which are common in the synthesis of benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and various substituents that can significantly alter the compound's properties. For example, the introduction of a chlorophenyl group can influence the binding affinity to biological targets, as seen in the dopamine D4 ligand study . The crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined, showing that it belongs to the tetragonal system with specific geometric parameters . These structural analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by the functional groups attached to the core structure. The presence of reactive sites such as chloro substituents and heterocyclic rings allows for further chemical modifications. For instance, the synthesis of pyrazoline derivatives from acryloyl derivatives involves reactions with hydrazine hydrate and subsequent acetylation . The cyclization and aminomethylation reactions are also employed to create novel heterocyclic compounds with potential enzyme inhibition .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of methoxy and chloro groups can affect these properties, which in turn influence the compound's pharmacokinetics and pharmacodynamics. The pharmacological screening of synthesized compounds often reveals a correlation between these properties and biological activity, such as anti-inflammatory, lipase inhibition, and α-glucosidase inhibition activities . Additionally, the antiproliferative activity against various cancer cell lines has been observed, indicating the potential therapeutic applications of these compounds .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. For example, if this compound were to act as a drug, it might interact with specific proteins or other biomolecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, its potential biological effects, and the specific conditions under which it is handled .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses, for example in the development of new drugs or materials .

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2S/c1-22-11-8-6-10(7-9-11)14(21)18-16-20-19-15(23-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXDOKTWAIXURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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